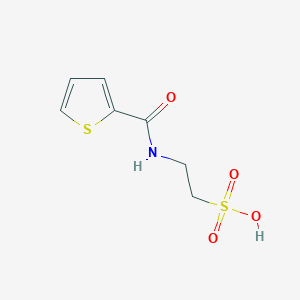
Taurosteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurosteine is a chemical compound with the molecular formula C₇H₉NO₄S₂. It is classified as an aromatic amide and a thiophene derivative. The compound is known for its unique structure, which includes a thiophene ring and a sulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of taurosteine typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine, followed by sulfonation. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the reaction. The general steps are as follows:
- The intermediate is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .
Thiophene-2-carboxylic acid: is reacted with to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the reaction conditions and optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Taurosteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution reactions often require catalysts such as or .
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
Taurosteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of taurosteine involves its interaction with various molecular targets. The compound is known to bind to specific enzymes and receptors, modulating their activity. The sulfonic acid group plays a crucial role in its binding affinity and specificity. This compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Taurine: An amino acid with a similar sulfonic acid group.
Thiourea: Contains a thiol group and is used in various chemical reactions.
Taurolidine: An antimicrobial agent derived from taurine.
Uniqueness
Taurosteine is unique due to its combination of a thiophene ring and a sulfonic acid group, which imparts distinct chemical and biological properties. Unlike taurine and thiourea, this compound’s structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
124066-33-7 |
|---|---|
Fórmula molecular |
C7H9NO4S2 |
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
2-(thiophene-2-carbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C7H9NO4S2/c9-7(6-2-1-4-13-6)8-3-5-14(10,11)12/h1-2,4H,3,5H2,(H,8,9)(H,10,11,12) |
Clave InChI |
JJXDGYJCYKWEAI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NCCS(=O)(=O)O |
SMILES canónico |
C1=CSC(=C1)C(=O)NCCS(=O)(=O)O |
Key on ui other cas no. |
124066-33-7 |
Sinónimos |
Taurosteine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
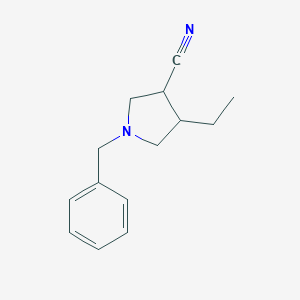
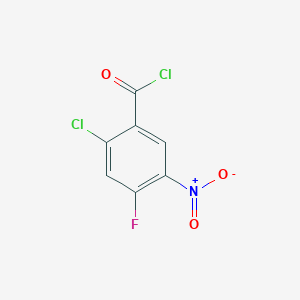
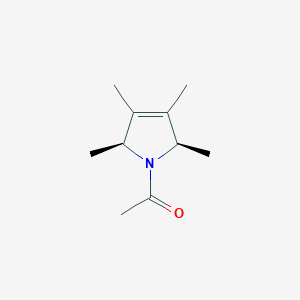
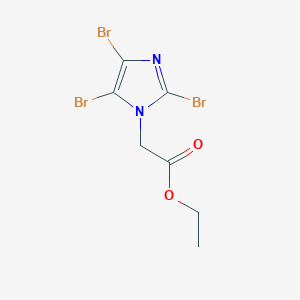
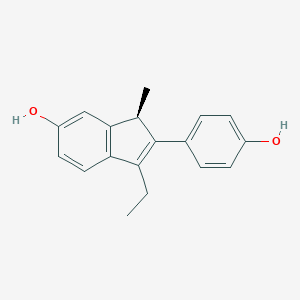
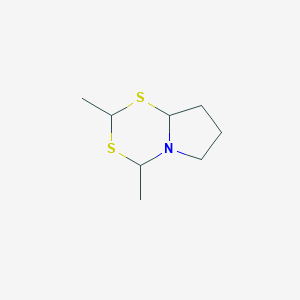
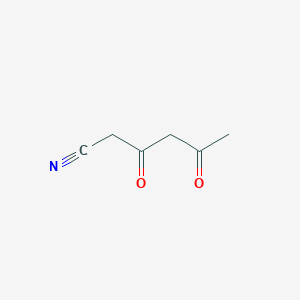
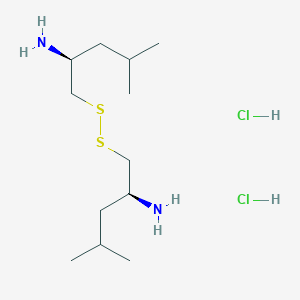
![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
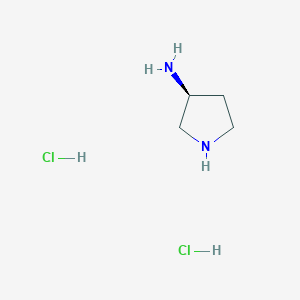
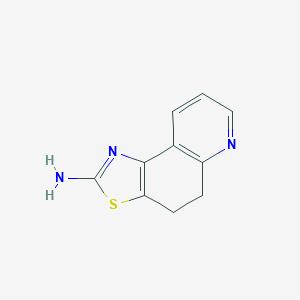
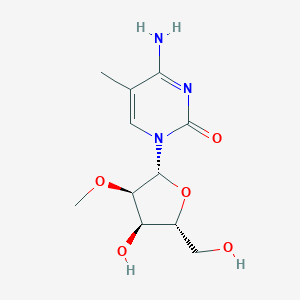
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
